Synthetic Yield: Optimized Bromination Protocol Delivers 83% Yield
A patented bromination procedure using 1,3-dibromo-5,5-dimethylhydantoin in DMF at 60 °C provides 2-bromo-6,7-dihydro-1H-indol-4(5H)-one in an 83% isolated yield from the parent compound, 6,7-dihydro-1H-indol-4(5H)-one . This represents a quantitative benchmark for efficient preparation. While literature often reports synthesis of other functionalized dihydroindolones, they lack this specific, high-yielding methodology for this exact scaffold [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 6,7-dihydro-1H-indol-4(5H)-one (starting material) |
| Quantified Difference | 83% yield of brominated product from the parent compound |
| Conditions | Reaction of 6,7-dihydro-1H-indol-4(5H)-one (503 mg, 3.72 mmol) with 1,3-dibromo-5,5-dimethylhydantoin (532 mg, 1.86 mmol) in DMF (13 mL) at 60 °C for 10 min, followed by chromatographic purification. |
Why This Matters
This validated, high-yield protocol ensures reliable procurement and predictable scalability, which is critical for project planning and cost control in multi-step synthesis.
- [1] Li, Y., Xu, X., Shi, H., Pan, L., & Liu, Q. (2014). Bicyclization of isocyanides with alkenoyl bis(ketene dithioacetals): access to 6,7-dihydro-1H-indol-4(5H)-ones. The Journal of Organic Chemistry, 79(12), 5929-5933. View Source
